2-Methoxyethyl 1-ethyl-4-(2-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine carboxylate family, characterized by a six-membered dihydropyrimidine ring fused with substituents that modulate its physicochemical and biological properties. Key structural features include:
- 2-Methoxyethyl ester group: Enhances solubility compared to simpler alkyl esters (e.g., ethyl or methyl) due to increased polarity and hydrogen-bonding capacity .
- 4-(2-Iodophenyl) group: The iodine atom introduces significant steric and electronic effects, including enhanced polarizability and van der Waals interactions, which may improve receptor binding or catalytic activity .
- 6-Methyl group: Stabilizes the tetrahydropyrimidine ring conformation, affecting molecular rigidity and interaction specificity .
These substituents collectively contribute to the compound’s unique pharmacological profile, distinguishing it from structurally related analogs.
Properties
IUPAC Name |
2-methoxyethyl 3-ethyl-6-(2-iodophenyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21IN2O4/c1-4-20-11(2)14(16(21)24-10-9-23-3)15(19-17(20)22)12-7-5-6-8-13(12)18/h5-8,15H,4,9-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGZMOMYISHOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC=CC=C2I)C(=O)OCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 1-ethyl-4-(2-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Iodophenyl Group: This step may involve an iodination reaction using iodine and a suitable oxidizing agent.
Esterification: The final step involves the esterification of the carboxyl group with 2-methoxyethanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl group in the pyrimidine ring, converting it to an alcohol.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or cyanides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pyrimidine derivatives with potential biological activities.
Biology
In biological research, the compound may be used to study the effects of pyrimidine derivatives on cellular processes and enzyme activities.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 1-ethyl-4-(2-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The iodophenyl group may enhance the compound’s ability to bind to specific targets through halogen bonding.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes critical differences between the target compound and its analogs, highlighting structural variations and their functional implications:
| Compound Name | Molecular Formula | Key Structural Differences | Impact on Properties |
|---|---|---|---|
| Target Compound | C₁₈H₂₁IN₂O₄ | 2-Methoxyethyl ester, 2-iodophenyl, 1-ethyl, 6-methyl | Enhanced solubility (methoxyethyl), stronger halogen bonding (iodine), and improved metabolic stability |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₆N₂O₃ | Ethyl ester, phenyl (no iodine) | Reduced solubility and weaker halogen interactions; simpler metabolic degradation |
| Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₃H₁₄N₂O₃ | Methyl ester, phenyl (no iodine) | Lower lipophilicity and faster clearance due to smaller ester group |
| 6-Methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₂H₁₂N₂O₂S | Thioxo (C=S) instead of oxo (C=O) | Altered reactivity (e.g., nucleophilic susceptibility) and redox properties |
| Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₅ClN₂O₃ | 2-Chlorophenyl, thioxo | Reduced polarizability compared to iodine; potential for different binding affinities |
| 2-(Methylsulfanyl)ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₆H₁₇ClN₂O₃S | Methylsulfanyl ester, 2-chlorophenyl | Increased hydrophobicity (sulfur-containing group) and altered metabolic pathways |
Key Findings:
Ester Group Variations :
- The 2-methoxyethyl ester in the target compound improves aqueous solubility compared to ethyl or methyl esters, critical for bioavailability .
- Sulfur-containing esters (e.g., methylsulfanyl) enhance lipophilicity but may reduce metabolic stability .
Ring Modifications :
- Replacement of the oxo (C=O) group with thioxo (C=S) alters electronic density, increasing susceptibility to nucleophilic attack and modifying bioactivity profiles .
- Substituents at the 1-position (e.g., ethyl vs. methyl) influence conformational flexibility, impacting interactions with hydrophobic binding pockets .
Biological Activity
2-Methoxyethyl 1-ethyl-4-(2-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine family, which has garnered interest due to its diverse biological activities. This compound exhibits potential as an enzyme inhibitor and has applications in various therapeutic areas.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydropyrimidine ring with various substituents, including methoxyethyl and iodophenyl groups. The presence of these functional groups contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄I |
| Molecular Weight | 384.22 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor for certain enzymes or receptors involved in critical biochemical pathways. The interaction with these targets can modulate various physiological processes.
Biological Activity
Research indicates that compounds within the tetrahydropyrimidine class exhibit a range of biological activities:
- Enzyme Inhibition : Studies suggest that this compound can inhibit enzymes involved in metabolic pathways. For instance, it has been noted for its role in inhibiting the Type III secretion system (T3SS) in bacteria, which is crucial for pathogenicity .
- Anticancer Properties : Preliminary studies indicate potential anticancer activity, particularly in inducing apoptosis in certain cancer cell lines. The mechanisms may involve the modulation of stress response pathways .
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, providing a basis for further investigation into their effects against various pathogens .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- A study on related tetrahydropyrimidines demonstrated significant inhibition of bacterial secretion systems at concentrations around 50 μM, suggesting a similar potential for our compound .
- Another investigation highlighted the structural importance of substituents like iodine in enhancing biological activity, indicating that modifications could yield compounds with improved efficacy against specific targets .
Q & A
Q. Key Data :
- Yield: 78% (Ethyl acetate/ethanol recrystallization)
- Reaction time: 8–10 hours (reflux)
Basic: Which analytical techniques are critical for structural confirmation?
- Single-crystal X-ray diffraction (XRD) : Determines bond lengths, angles, and conformation. For example, deviations from planarity (e.g., 0.224 Å puckering in pyrimidine rings) and dihedral angles (e.g., 80.94° between fused rings) are quantified .
- NMR/IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and substituent positions.
- Chromatography (HPLC/TLC) : Assesses purity (>95% typical for research-grade compounds) .
Advanced: How can low yields or side products in Biginelli syntheses be mitigated?
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) or ionic liquids improve regioselectivity and reduce side reactions.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of iodine-containing aldehydes.
- Temperature control : Microwave-assisted heating minimizes decomposition of thermally sensitive intermediates .
Example : A study achieved 78% yield using sodium acetate in acetic acid/acetic anhydride under reflux .
Advanced: How is stereochemical conformation analyzed, and how does it influence bioactivity?
XRD reveals non-planar conformations (e.g., flattened boat structures) and substituent effects. For instance, bulky 2-iodophenyl groups may increase torsional strain, altering dihedral angles between aromatic rings . Computational modeling (e.g., DFT) can predict how conformation affects binding to biological targets like enzymes or receptors.
Key Finding : A fused thiazolopyrimidine derivative exhibited an 80.94° dihedral angle between rings, impacting intermolecular interactions .
Advanced: What methodological considerations are vital for designing bioactivity assays?
- In vitro screening : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial activity or enzyme inhibition studies (e.g., angiotensin-converting enzyme for antihypertensive potential) .
- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks.
- Dose-response curves : Test concentrations spanning 3–4 orders of magnitude to determine IC₅₀ values.
Note : Structural analogs of tetrahydropyrimidines show activity against tuberculosis and cancer .
Advanced: How to resolve contradictions in pharmacological data across studies?
- Purity verification : Use HPLC (>95% purity) and elemental analysis to rule out impurities.
- Assay standardization : Adopt consistent protocols (e.g., CLSI guidelines for antimicrobial testing).
- Structural analogs : Compare bioactivity trends across derivatives (e.g., iodine substitution vs. chlorine in pyrimidines) .
Basic: How is compound purity assessed, and what storage conditions are optimal?
- Purity methods : HPLC (C18 columns, acetonitrile/water mobile phase), TLC (silica gel, UV visualization).
- Storage : Room temperature in airtight containers, desiccated to prevent hydrolysis. Safety data for related compounds recommend avoiding heat/open flames .
Advanced: What computational approaches predict structure-activity relationships (SAR)?
- Molecular docking : Use software (e.g., AutoDock Vina) with XRD-derived geometries to model interactions with targets (e.g., bacterial enzymes).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
Example : A thiazolopyrimidine derivative showed hydrogen bonding (C–H···O) in XRD, suggesting potential for kinase inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
